![molecular formula C16H16ClN5O2 B5806382 N-(4-chloro-2-methylphenyl)-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide](/img/structure/B5806382.png)
N-(4-chloro-2-methylphenyl)-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2-methylphenyl)-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide, also known as CP-31398, is a small molecule that has been studied for its potential therapeutic applications in cancer treatment. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively studied. In
Mecanismo De Acción
The mechanism of action of N-(4-chloro-2-methylphenyl)-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide is complex and not fully understood. It has been shown to interact with a variety of cellular targets, including p53, a tumor suppressor protein that is mutated in many types of cancer. N-(4-chloro-2-methylphenyl)-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide has been shown to stabilize and activate p53, leading to the induction of apoptosis in cancer cells. N-(4-chloro-2-methylphenyl)-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide has also been shown to inhibit the activity of heat shock proteins, which are involved in cell survival and resistance to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
N-(4-chloro-2-methylphenyl)-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide has a variety of biochemical and physiological effects. In addition to its effects on cancer cells, N-(4-chloro-2-methylphenyl)-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide has been shown to have anti-inflammatory properties and to inhibit the growth of bacteria and viruses. N-(4-chloro-2-methylphenyl)-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide has also been shown to have neuroprotective effects, and it may have potential as a therapeutic for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chloro-2-methylphenyl)-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide has several advantages for lab experiments. It is commercially available and can be easily synthesized in high yield and purity. N-(4-chloro-2-methylphenyl)-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide has also been extensively studied, and its mechanism of action is well understood. However, there are also limitations to its use in lab experiments. N-(4-chloro-2-methylphenyl)-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide is a small molecule that may have limited bioavailability and may not be suitable for in vivo studies. In addition, N-(4-chloro-2-methylphenyl)-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown.
Direcciones Futuras
There are several future directions for research on N-(4-chloro-2-methylphenyl)-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide. One area of interest is the development of analogs and derivatives of N-(4-chloro-2-methylphenyl)-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide with improved bioavailability and potency. Another area of interest is the study of N-(4-chloro-2-methylphenyl)-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. N-(4-chloro-2-methylphenyl)-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide may also have potential as a therapeutic for other diseases, such as neurodegenerative diseases and inflammatory disorders. Further research is needed to fully understand the potential of N-(4-chloro-2-methylphenyl)-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide and its derivatives for therapeutic applications.
Métodos De Síntesis
The synthesis of N-(4-chloro-2-methylphenyl)-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide involves the reaction of 4-chloro-2-methylbenzoyl chloride with 3-aminobutan-1-ol to form the intermediate 4-chloro-2-methylphenyl 3-hydroxybutanamide. This intermediate is then reacted with 2-pyrazinecarboxylic acid hydrazide to form the final product, N-(4-chloro-2-methylphenyl)-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide. The synthesis of N-(4-chloro-2-methylphenyl)-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide has been optimized for high yield and purity, and the compound is commercially available for research purposes.
Aplicaciones Científicas De Investigación
N-(4-chloro-2-methylphenyl)-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide has been studied for its potential therapeutic applications in cancer treatment. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, and it has been found to sensitize cancer cells to chemotherapy and radiation therapy. N-(4-chloro-2-methylphenyl)-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide has also been shown to inhibit the growth and metastasis of cancer cells in animal models, suggesting that it may have potential as a cancer therapeutic.
Propiedades
IUPAC Name |
N-[(E)-[4-(4-chloro-2-methylanilino)-4-oxobutan-2-ylidene]amino]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O2/c1-10-7-12(17)3-4-13(10)20-15(23)8-11(2)21-22-16(24)14-9-18-5-6-19-14/h3-7,9H,8H2,1-2H3,(H,20,23)(H,22,24)/b21-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTAKNXPPOEUCN-SRZZPIQSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CC(=NNC(=O)C2=NC=CN=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C/C(=N/NC(=O)C2=NC=CN=C2)/C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-N-(4-chloro-2-methylphenyl)-3-[2-(pyrazin-2-ylcarbonyl)hydrazinylidene]butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[6,8-dimethyl-2-(trifluoromethyl)-4-quinazolinyl]-1-piperazinyl}ethanol](/img/structure/B5806299.png)

![9-methyl-5-(methylthio)-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e]tetrazolo[1,5-c]pyrimidine](/img/structure/B5806308.png)

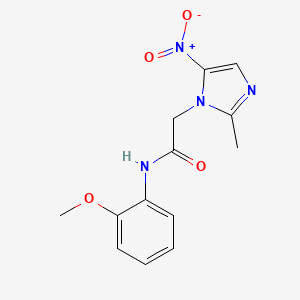
![4-nitrobenzaldehyde [3-(2-chloro-6-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone](/img/structure/B5806331.png)
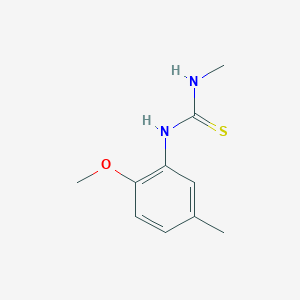
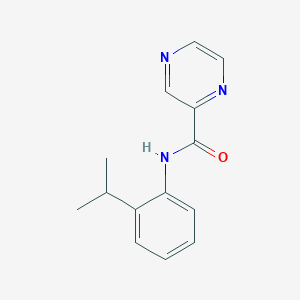
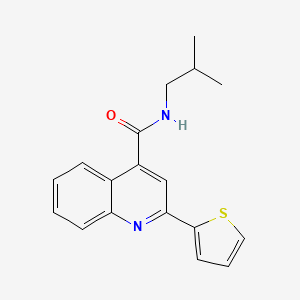
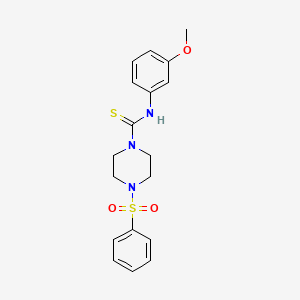
![1-(2-fluorophenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5806381.png)
![N-[2-methoxy-5-(propionylamino)phenyl]-2-furamide](/img/structure/B5806387.png)

